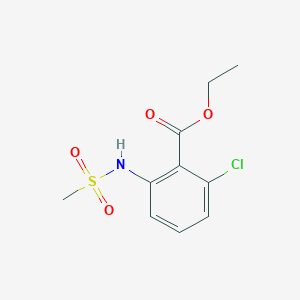

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.73 g/mol . It is characterized by the presence of a chloro group, a methylsulfonamido group, and an ethyl ester group attached to a benzoate ring. This compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate involves several steps. One common method starts with the chlorination of 2-amino benzoic acid to form 2-chloro-6-aminobenzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-chloro-6-(methylsulfonamido)benzoic acid. Finally, esterification with ethanol in the presence of a catalyst like sulfuric acid yields this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group undergoes alkaline hydrolysis to form the corresponding benzoic acid derivative. This reaction is critical for generating bioactive intermediates:

Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Base | 1N NaOH | |

| Temperature | 48°C for 24 hours | |

| Yield | 65% | |

| Product | 2-Chloro-6-(methylsulfonamido)benzoic acid |

This hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, followed by deprotonation and elimination of ethanol. The reaction is quantitative under reflux conditions but requires extended time at lower temperatures .

Nucleophilic Aromatic Substitution at C2 Chlorine

The electron-withdrawing sulfonamido group at C6 activates the C2 chlorine for substitution. Key examples include:

Cyanide Displacement

Aryl chlorides react with KCN under mild conditions to form nitriles:

textEthyl 2-Cl-6-(MeSO₂NH)benzoate + KCN → Ethyl 2-CN-6-(MeSO₂NH)benzoate + KCl

Optimized Conditions

-

Solvent: Acetonitrile

-

Catalyst: None required

-

Temperature: 50°C for 4 hours

Amination Reactions

Palladium-catalyzed coupling with amines enables C–N bond formation, though direct literature examples for this substrate remain unexplored. Theoretical protocols suggest:

Functionalization of the Sulfonamido Group

The methylsulfonamido (–NHSO₂Me) group participates in two primary reactions:

Deprotonation and Alkylation

Strong bases (e.g., LDA) deprotonate the sulfonamido NH, enabling alkylation:

textEthyl 2-Cl-6-(MeSO₂NH)benzoate + R-X → Ethyl 2-Cl-6-(MeSO₂NR)benzoate + HX

Key Constraints

Acid-Catalyzed Condensation

Methanesulfonic acid promotes Schiff base formation with aldehydes in ethanol:

textR-CHO + Ethyl 2-Cl-6-(MeSO₂NH)benzoate → R-CH=N-SO₂Me-benzoate derivative + H₂O

Optimized Protocol

-

Catalyst: 5 mol% CH₃SO₃H

-

Solvent: Ethanol

-

Time: 20 minutes

-

Yield: >90% (analogous syst

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate typically involves the chlorination of 2-amino benzoic acid, followed by a reaction with methylsulfonyl chloride, and subsequent esterification with ethanol. The overall reaction can be summarized as follows:

- Chlorination : 2-amino benzoic acid is chlorinated to yield 2-chloro-6-aminobenzoic acid.

- Sulfonamide Formation : The chlorinated compound is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide derivative.

- Esterification : The sulfonamide is then esterified using ethanol and a catalyst (e.g., sulfuric acid).

This compound exhibits various chemical reactions such as substitution, oxidation, reduction, and hydrolysis, making it versatile for further synthetic applications.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic compounds through various chemical transformations. Its ability to undergo substitution reactions allows for the introduction of different functional groups, expanding its utility in synthetic chemistry.

Biology

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anti-inflammatory contexts. Studies have explored its effectiveness against various microbial strains, suggesting that it may inhibit growth through interaction with specific biological targets .

Medicine

In the realm of drug development , this compound has been investigated for its potential therapeutic applications. Its structural features may allow it to interact with biological receptors or enzymes, making it a candidate for developing new therapeutic agents targeting diseases such as cancer or infections . For instance, compounds derived from similar structures have shown promise as dual inhibitors for cancer treatment by targeting multiple pathways simultaneously .

Industrial Applications

Beyond laboratory settings, this compound finds applications in the chemical industry . It is used in the production of specialty chemicals and as a reagent in various industrial processes. Its stability and reactivity make it suitable for large-scale production where high purity and yield are essential.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against mycobacterial and bacterial strains, comparable to established antibiotics like penicillin .

- Anti-inflammatory Potential : Research focusing on sulfonamide compounds has highlighted their anti-inflammatory effects in vitro, suggesting that this compound could be further explored for therapeutic use in inflammatory diseases .

- Dual Inhibitor Development : In drug design studies, derivatives of this compound have been investigated as potential dual inhibitors targeting both BRAF mutations and histone deacetylases (HDAC), demonstrating significant efficacy against resistant cancer cell lines .

Wirkmechanismus

The mechanism of action of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylsulfonamido groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-Chloro-4-(methylsulfonamido)benzoate

- Ethyl 2-Chloro-6-(ethylsulfonamido)benzoate

- Ethyl 2-Bromo-6-(methylsulfonamido)benzoate

Uniqueness

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is unique due to the specific positioning of the chloro and methylsulfonamido groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a chloro and methylsulfonamido substituents, which are critical for its biological interactions. The presence of these functional groups enhances its binding affinity to various molecular targets in biological systems, potentially leading to significant pharmacological effects.

The mechanism of action of this compound is primarily attributed to its interaction with specific enzymes or receptors. These interactions can lead to either the inhibition or activation of cellular pathways. For instance, the compound may inhibit certain enzymes involved in inflammatory responses or microbial growth, thus demonstrating its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's effectiveness appears to be dose-dependent, with lower concentrations inhibiting bacterial growth effectively.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions. The precise pathways through which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to inflammation.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent.

- Anti-inflammatory Mechanism : In another study, the compound was found to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers such as TNF-α and IL-6. This suggests a promising role for this compound in managing chronic inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibits S. aureus and E. coli at 10 µg/mL | |

| Anti-inflammatory Effects | Reduces TNF-α and IL-6 via NF-kB inhibition | |

| Mechanism of Action | Interaction with specific enzymes/receptors |

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-(methanesulfonamido)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQFQSWXBYOKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.